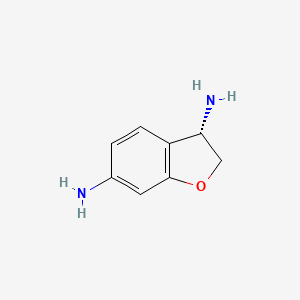
(3S)-2,3-Dihydro-1-benzofuran-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2,3-Dihydro-1-benzofuran-3,6-diamine is an organic compound with a unique structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,3-Dihydro-1-benzofuran-3,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a benzofuran derivative, which undergoes amination to introduce the diamine functionality. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and amination processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S)-2,3-Dihydro-1-benzofuran-3,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of nucleophiles or electrophiles under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(3S)-2,3-Dihydro-1-benzofuran-3,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-2,3-Dihydro-1-benzofuran-3,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-3,6-diamine: Lacks the (3S) stereochemistry.
2,3-Dihydro-1-benzofuran-3,6-diol: Contains hydroxyl groups instead of amine groups.
1-Benzofuran-3,6-diamine: Does not have the dihydro structure.
Uniqueness
(3S)-2,3-Dihydro-1-benzofuran-3,6-diamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Biological Activity
(3S)-2,3-Dihydro-1-benzofuran-3,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzofuran derivatives, characterized by a fused benzene and furan ring structure. The specific stereochemistry at the 3-position is crucial for its biological activity. The general formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been shown to exhibit:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, particularly those involved in neurotransmitter metabolism and inflammation pathways.
- Receptor Binding : Its structural similarity to known ligands allows it to bind selectively to receptors such as cannabinoid receptors, which are implicated in pain modulation and neuroprotection.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. A study demonstrated that this compound could mitigate neuronal damage in models of neurodegeneration by inhibiting oxidative stress pathways.
2. Anticancer Potential
Preliminary investigations have revealed that this compound possesses anticancer activity. In vitro assays showed cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast) | 25.72 |
| U87 (glioblastoma) | 45.20 |
These results suggest its potential for development as an anticancer agent.
3. Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vivo studies indicated a reduction in inflammatory markers in animal models treated with this compound.
Case Studies
Several studies have focused on the pharmacological evaluation of this compound:
- Study on Neuroprotection : A study published in Molecular Neurobiology highlighted the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. The compound reduced apoptosis and increased cell viability significantly.
- Anticancer Research : Another study explored the anticancer properties using xenograft models. Mice treated with this compound exhibited slower tumor growth rates compared to controls.
Properties
CAS No. |
1213315-89-9 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(3S)-2,3-dihydro-1-benzofuran-3,6-diamine |
InChI |
InChI=1S/C8H10N2O/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,9-10H2/t7-/m1/s1 |
InChI Key |
NUBUAOZJUKDCCF-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)N)N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















